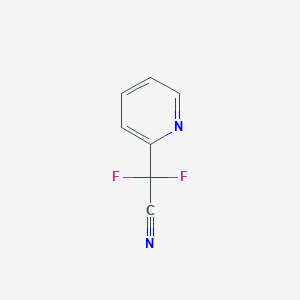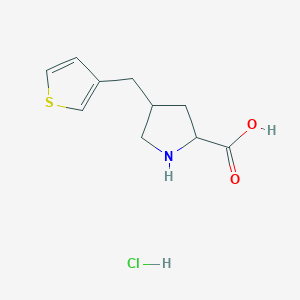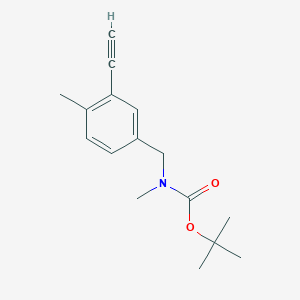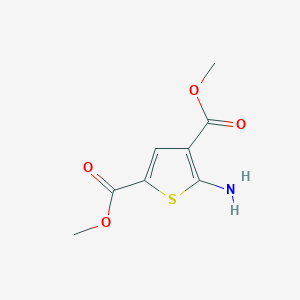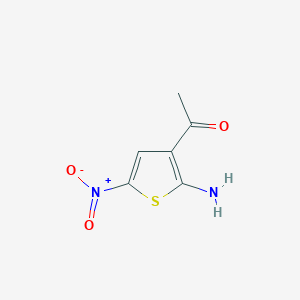
Ethanone, 1-(2-amino-5-nitro-3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-amino-5-nitro-3-thienyl)- is a heterocyclic compound that contains a thienyl ring substituted with amino and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- typically involves the nitration of a thienyl precursor followed by amination. One common method involves the nitration of 2-acetylthiophene to introduce the nitro group at the 5-position. This is followed by a reduction step to convert the nitro group to an amino group, resulting in the formation of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nitration and reduction reactions, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(2-amino-5-nitro-3-thienyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group .
Applications De Recherche Scientifique
Ethanone, 1-(2-amino-5-nitro-3-thienyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(2-thienyl)-: This compound lacks the amino and nitro substituents, making it less reactive in certain chemical reactions.
Ethanone, 1-(3-thienyl)-: Similar to Ethanone, 1-(2-thienyl)-, but with the thienyl ring attached at a different position.
Uniqueness
Ethanone, 1-(2-amino-5-nitro-3-thienyl)- is unique due to the presence of both amino and nitro groups on the thienyl ring. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
122063-37-0 |
|---|---|
Formule moléculaire |
C6H6N2O3S |
Poids moléculaire |
186.19 g/mol |
Nom IUPAC |
1-(2-amino-5-nitrothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6N2O3S/c1-3(9)4-2-5(8(10)11)12-6(4)7/h2H,7H2,1H3 |
Clé InChI |
VOZSABVICTUWLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(SC(=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


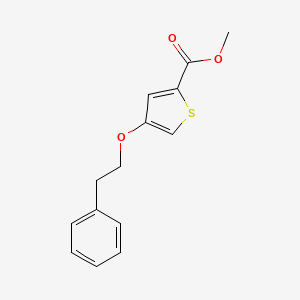
methanone](/img/structure/B15090965.png)
![1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B15090968.png)
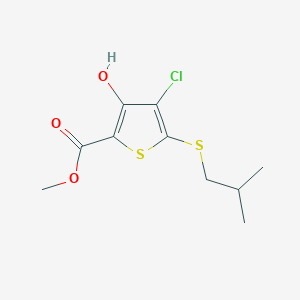

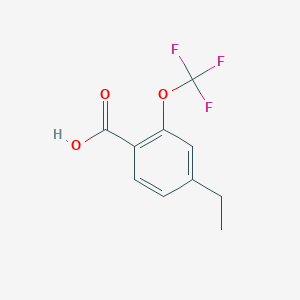
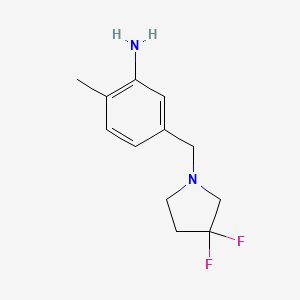
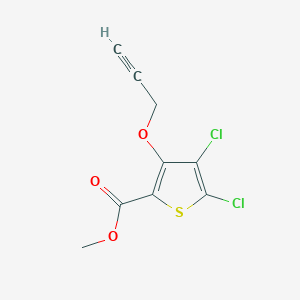
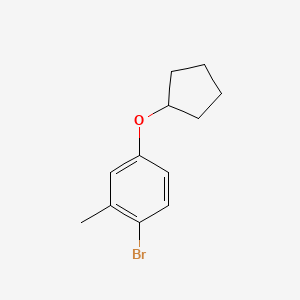
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)
